molecular formula C24H30N4O3 B2494080 N1-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)-N2-(o-tolyl)oxalamide CAS No. 922068-00-6

N1-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)-N2-(o-tolyl)oxalamide

Cat. No. B2494080
M. Wt: 422.529
InChI Key: QIZNGHSXKRKDTN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “N1-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)-N2-(o-tolyl)oxalamide” is a complex molecule that likely involves multiple functional groups, including indole, morpholine, and oxalamide units. Although direct studies on this compound are not found, related research can offer valuable insights into its synthesis, structure, and properties.

Synthesis Analysis

Synthetic routes for complex molecules like this often involve multi-step organic reactions, including condensation, amide formation, and alkylation. A closely related approach was utilized in the synthesis of 4-{2-[5-(4-fluoro-phenyl)- [1,3,4]oxadiazol-2-ylsulfanyl]-ethyl}-morpholine, highlighting the incorporation of morpholine and aromatic units via nucleophilic substitution reactions (Mamatha S.V et al., 2019).

Molecular Structure Analysis

X-ray crystallography and spectroscopic methods are pivotal in elucidating the molecular structure of complex organic compounds. For example, the crystal structure of a related compound, N-[(6-methoxy-4-oxo-1,4-dihydroquinolin-3-yl)methyl]-2,2-dimethylpropanamide, was determined, offering insights into potential structural features and arrangements that might be relevant to the compound of interest (Junzo Hirano et al., 2004).

Chemical Reactions and Properties

The chemical behavior of the compound can be inferred from its functional groups. Morpholine derivatives, for instance, show varied reactivity based on their substitution pattern, influencing their application in synthesis and catalysis. For example, morpholine-based ligands have been employed in the synthesis of metal complexes, demonstrating the versatility of morpholine in forming stable and catalytically active structures (Pradhumn Singh et al., 2010).

Scientific Research Applications

  • Synthetic Approaches and Chemical Structures :

    • A novel one-pot synthetic approach to N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides has been developed, which is applicable to the synthesis of anthranilic acid derivatives and oxalamides. This methodology could be relevant to the synthesis of compounds like N1-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)-N2-(o-tolyl)oxalamide (Mamedov et al., 2016).
    • Another study involves the synthesis and structural study of morpholine-based ligands, which provides insights into the stability, stoichiometry, and thermodynamic information of complexes involving similar structural motifs (Rezaeivala et al., 2021).
  • Pharmacological Applications and Molecular Interactions :

    • The compound "1-(5-[[(2R,3S)-2-([(1R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethyl]oxy)-3-(4-fluorophenyl)morpholin-4-yl]methyl]-2H-1,2,3-triazol-4-yl)-N,N-dimethylmethanamine hydrochloride 3" is an example of a morpholine derivative with high affinity and long central duration of action, effective in pre-clinical tests relevant to clinical efficacy in emesis and depression (Harrison et al., 2001).
  • Molecular Design and Optimization :

    • Structural modifications to morpholine acetal human neurokinin-1 (hNK-1) receptor antagonist led to the discovery of a potent, long-acting hNK-1 receptor antagonist. This research highlights the importance of structural optimization in designing effective pharmacological agents (Hale et al., 1998).
  • Chemical Properties and Crystal Structures :

    • The study of the crystal and molecular structure of N-(2-morpholinoethyl)-2-oximato-1-phenylpropan-1-iminechloropalladium(II) provides valuable information on the structural properties of morpholine derivatives, which is essential for understanding their chemical behavior and potential applications (Akinade et al., 1986).
  • Potential Anticancer Activity :

    • Novel α-aminophosphonate derivatives containing a 2-oxoquinoline structure have been synthesized and evaluated for antitumor activities. This indicates the potential of structurally similar compounds in cancer treatment (Fang et al., 2016).

Safety And Hazards

This involves understanding the potential risks associated with handling the compound, including its toxicity and flammability. It also involves knowing the appropriate safety precautions to take when handling the compound.


Future Directions

This involves predicting or suggesting potential future research directions. For example, if the compound has interesting properties, it might be worth investigating its potential applications or trying to synthesize analogs with improved properties.


I hope this general information is helpful. If you have specific questions about a different compound, feel free to ask!


properties

IUPAC Name

N-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-morpholin-4-ylethyl]-N'-(2-methylphenyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H30N4O3/c1-17-5-3-4-6-20(17)26-24(30)23(29)25-16-22(28-11-13-31-14-12-28)18-7-8-21-19(15-18)9-10-27(21)2/h3-8,15,22H,9-14,16H2,1-2H3,(H,25,29)(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIZNGHSXKRKDTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)C(=O)NCC(C2=CC3=C(C=C2)N(CC3)C)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H30N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)-N2-(o-tolyl)oxalamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.